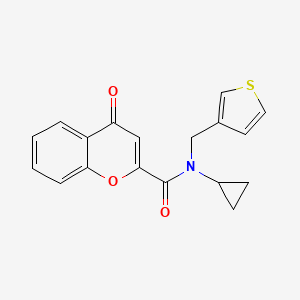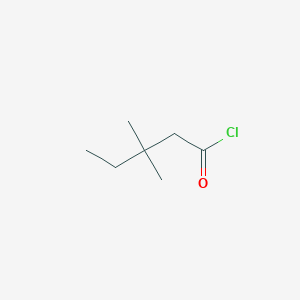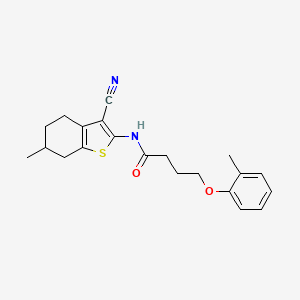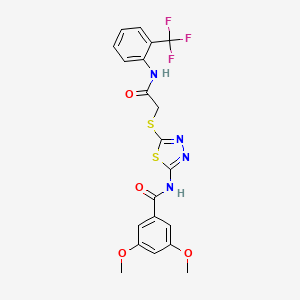
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It is a synthetic compound that has shown potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In vivo studies have shown that the compound has anti-inflammatory and anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide in lab experiments include its synthetic availability, high yield of synthesis, and potential therapeutic applications in various diseases. However, the limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of (E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide. These include:
1. Further optimization of the synthesis method to increase the yield of the product and reduce the production of by-products.
2. Investigation of the mechanism of action of the compound to understand its therapeutic effects in more detail.
3. Evaluation of the toxicity and pharmacokinetics of the compound in animal models to determine its safety and efficacy for clinical use.
4. Development of novel formulations of the compound to improve its solubility and bioavailability.
5. Investigation of the potential therapeutic applications of the compound in other diseases, such as viral infections and autoimmune disorders.
6. Exploration of the use of the compound in combination with other therapeutic agents to enhance its therapeutic effects and reduce potential toxicity.
Conclusion:
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide is a synthetic compound that has shown potential as a therapeutic agent for various diseases. The compound has anti-inflammatory, anti-cancer, and anti-viral activities, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. Although the compound has some limitations, its potential therapeutic applications and future directions for research make it an important area of investigation in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of (E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide involves the reaction of cyclopropylamine, 5-methyl-2-thiophenecarboxaldehyde, and cyanoacetic acid in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to give the desired enamide product. The synthesis method has been optimized, and the yield of the product has been reported to be up to 70%.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral activities. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have also shown that the compound has therapeutic effects in animal models of cancer and inflammation.
Propiedades
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-2-5-11(16-8)6-9(7-13)12(15)14-10-3-4-10/h2,5-6,10H,3-4H2,1H3,(H,14,15)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZRWMFGEJHKCN-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2354480.png)
![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2354481.png)


![Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2354485.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B2354486.png)
![Isopropyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)


![4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2354495.png)
![7-(Bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)
![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)
![2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide](/img/structure/B2354500.png)
